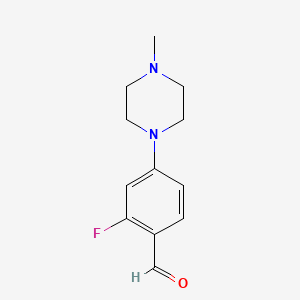

2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde

Description

Properties

IUPAC Name |

2-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c1-14-4-6-15(7-5-14)11-3-2-10(9-16)12(13)8-11/h2-3,8-9H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBVGNIPKBFUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693895 | |

| Record name | 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197193-42-2, 887974-34-7 | |

| Record name | 2-Fluoro-4-(4-methyl-1-piperazinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also includes detailed, standardized experimental protocols for determining key physical characteristics. These methodologies are intended to provide a framework for researchers to ascertain the physical properties of this and similar novel compounds.

Core Compound Information

Below is a summary of the fundamental identifiers for this compound.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1197193-42-2[1] |

| Molecular Formula | C12H15FN2O[1][2] |

| Molecular Weight | 222.26 g/mol [3] |

| Purity | 97% (as available from some suppliers)[3] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physical properties of solid organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high precision using the capillary method.[4] This procedure relies on heating a small sample within a capillary tube and observing the temperature range over which the solid transitions to a liquid.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.[4][5]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the material.[6] The packed sample height should be approximately 1-2 mm.[6]

-

Apparatus Setup: Insert the capillary tube into the heating block of the melting point apparatus.[4]

-

Heating:

-

If the approximate melting point is known, heat rapidly to about 15-20°C below the expected temperature.[7]

-

Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[6]

-

If the melting point is unknown, a preliminary rapid heating can be performed to determine an approximate range, followed by a slower, more precise measurement with a fresh sample.[7]

-

-

Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

Boiling Point Determination (Micro Method)

For small quantities of a liquid, the micro boiling point method provides an accurate determination.[8][9][10] This technique involves observing the temperature at which the vapor pressure of the liquid equals the external pressure.[11]

Apparatus:

-

Small test tube (e.g., 6 x 50 mm)[8]

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with mineral oil or a beaker on a hot plate)[8]

-

Rubber band or tubing to attach the test tube to the thermometer[8]

Procedure:

-

Sample Preparation: Add a few drops of the liquid sample into the small test tube to a depth of about 1-2 cm.[8]

-

Capillary Inversion: Place the capillary tube, sealed end up, into the liquid in the test tube.[11]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is near the thermometer bulb. Suspend the assembly in the heating bath.[8]

-

Heating: Gently heat the bath. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[8]

-

Observation and Recording: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]

Solubility Determination

The solubility of a compound in various solvents provides insights into its polarity and the presence of acidic or basic functional groups.[12][13]

Apparatus:

-

Small test tubes

-

Spatula

-

Glass stirring rod

-

pH paper

Solvents:

-

Water (deionized)

-

5% Sodium Hydroxide (NaOH) solution[13]

-

5% Sodium Bicarbonate (NaHCO3) solution[13]

-

5% Hydrochloric Acid (HCl) solution[13]

-

Organic solvents (e.g., ethanol, diethyl ether, dichloromethane)

Procedure:

-

Initial Test in Water:

-

Place approximately 10 mg of the solid sample into a small test tube.[14]

-

Add about 1 mL of water in portions, shaking or stirring vigorously after each addition.[13][14]

-

Observe if the compound dissolves completely. If it does, test the resulting solution with pH paper to determine if it is acidic, basic, or neutral.[12][14]

-

-

Tests for Water-Insoluble Compounds:

-

If the compound is insoluble in water, test its solubility in separate test tubes containing 1 mL of 5% NaOH, 5% NaHCO3, and 5% HCl.[13]

-

Solubility in 5% NaOH suggests the presence of an acidic functional group (e.g., a phenol).[12]

-

Solubility in 5% NaHCO3 indicates a more strongly acidic group (e.g., a carboxylic acid).[12]

-

Solubility in 5% HCl is indicative of a basic functional group, such as an amine.[12]

-

-

Test in Organic Solvents:

-

For compounds insoluble in aqueous solutions, their solubility in various organic solvents can be tested using a similar procedure to provide information on their polarity.

-

Synthesis and Characterization Workflow

While a specific synthesis protocol for this compound was not found, a plausible synthetic route can be inferred from the preparation of structurally similar compounds, such as 2-fluoro-6-[4-benzylpiperazin-1-yl]-benzaldehyde.[15] The following diagram illustrates a potential synthesis workflow.

Caption: Plausible synthesis workflow for this compound.

Following synthesis, a comprehensive characterization is essential to confirm the structure and purity of the compound. The diagram below outlines a typical characterization workflow for a novel chemical entity.

Caption: General workflow for the characterization of a novel chemical compound.

References

- 1. 2abiotech.net [2abiotech.net]

- 2. appchemical.com [appchemical.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. westlab.com [westlab.com]

- 5. thinksrs.com [thinksrs.com]

- 6. chm.uri.edu [chm.uri.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chymist.com [chymist.com]

- 9. scribd.com [scribd.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chemconnections.org [chemconnections.org]

- 12. scribd.com [scribd.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. youtube.com [youtube.com]

- 15. prepchem.com [prepchem.com]

Technical Guide: Physicochemical Characterization of 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Determination of the Melting Point for 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde

This technical guide provides an in-depth overview of the physicochemical characterization of this compound, with a primary focus on the experimental determination of its melting point. Due to the limited availability of public data on this specific compound, this document outlines the standardized protocols for establishing this critical physical property.

Compound Data Presentation

The melting point for this compound is not publicly documented in readily available chemical databases and literature. Therefore, experimental determination is necessary. The table below summarizes the known identifiers for this compound and provides a placeholder for the experimentally determined melting point.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1197193-42-2 |

| Molecular Formula | C12H15FN2O |

| Molecular Weight | 222.26 g/mol |

| Melting Point (°C) | Data not publicly available |

Experimental Protocol for Melting Point Determination

The following section details a standardized methodology for determining the melting point of a solid organic compound such as this compound. This protocol is based on the capillary method, a widely accepted and accurate technique.

Objective: To determine the melting point range of a pure solid organic compound. The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline solids, this transition occurs over a narrow temperature range.

Materials and Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Watch glass

-

The sample of this compound

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Place a small amount of the crystalline sample on a clean, dry watch glass.

-

If the crystals are large, gently crush them into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

-

Invert a capillary tube and press the open end into the powdered sample until a small amount of the compound is forced into the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 2-3 mm.

-

-

Initial (Rapid) Determination:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly and observe the approximate temperature at which it melts. This provides a rough estimate of the melting point and saves time during the accurate determination.

-

Allow the apparatus to cool sufficiently before proceeding to the next step.

-

-

Accurate Determination:

-

Prepare a fresh capillary tube with the sample.

-

Place the new capillary tube in the melting point apparatus.

-

Heat the sample at a faster rate until the temperature is about 15-20°C below the approximate melting point observed in the initial determination.

-

Reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate measurement.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded temperatures represent the melting point range of the compound.

-

-

Repeat for Accuracy:

-

It is good practice to repeat the accurate determination at least once more with a fresh sample to ensure the results are reproducible.

-

Data Interpretation: A sharp melting point range (typically 0.5-2°C) is indicative of a pure compound.[1] Impurities tend to lower and broaden the melting point range.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the melting point of a chemical compound.

Caption: Workflow for Melting Point Determination.

References

Technical Guide: 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde, a key intermediate in contemporary drug discovery and development. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines a standard procedure for the determination of its boiling point. Furthermore, this guide illustrates its relevance in medicinal chemistry, particularly as a scaffold for kinase inhibitors, through a representative signaling pathway diagram.

Compound Profile

This compound is an aromatic aldehyde featuring a fluorine atom and a 4-methylpiperazine substituent. This unique combination of functional groups makes it a valuable building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals. The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, while the piperazine moiety often improves solubility and pharmacokinetic properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1197193-42-2[1][2][3] |

| Molecular Formula | C₁₂H₁₅FN₂O[1] |

| Molecular Weight | 222.26 g/mol [1] |

| Boiling Point | Not reported in the literature |

| Purity | Typically ≥96%[3] |

| Appearance | Varies (often a solid) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. The following protocol is a representative method.

Materials:

-

2,4-Difluorobenzaldehyde

-

1-Methylpiperazine

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Water (deionized)

-

Ethanol

Procedure:

-

To a solution of 2,4-difluorobenzaldehyde (1.0 equivalent) in dimethylformamide (DMF), add 1-methylpiperazine (1.1 equivalents) and potassium carbonate (1.5 equivalents).

-

Heat the reaction mixture at 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

A precipitate will form, which is the crude product.

-

Collect the solid by filtration and wash it with water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Determination of Boiling Point

As the boiling point of this compound is not documented, the following experimental protocol using the Thiele tube method can be employed for its determination.[4][5][6]

Apparatus:

-

Thiele tube

-

Thermometer (0-300 °C range)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Mineral oil

-

Bunsen burner or heating mantle

-

Stand and clamps

Procedure:

-

Place a small amount of this compound into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube containing mineral oil, making sure the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[6][7] Record this temperature.

Application in Drug Development: Kinase Inhibitors

This compound serves as a crucial starting material in the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The aldehyde functional group of this compound provides a reactive handle for further chemical modifications to build more complex molecules that can selectively bind to the active site of a target kinase, thereby inhibiting its activity.

Below is a diagram representing a simplified signaling pathway that is often targeted by kinase inhibitors derived from this benzaldehyde derivative.

Caption: A simplified kinase signaling pathway and the point of inhibition.

Logical Workflow for Kinase Inhibitor Screening

The development of a new kinase inhibitor involves a structured workflow, from initial compound synthesis to preclinical evaluation. The following diagram illustrates this logical progression.

Caption: Workflow for the discovery and development of a kinase inhibitor.

References

- 1. appchemical.com [appchemical.com]

- 2. parchem.com [parchem.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. byjus.com [byjus.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

Spectroscopic Analysis of 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the structural characterization of this molecule.

Chemical Structure and Overview

This compound, with the CAS Number 1197193-42-2, possesses a molecular formula of C₁₂H₁₅FN₂O and a molecular weight of 222.26 g/mol . Its structure, featuring a fluorinated benzaldehyde core coupled with a methylpiperazine moiety, makes it a valuable building block in the synthesis of various biologically active compounds. The precise characterization of this molecule is paramount for its application in medicinal chemistry.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Experimental Protocols

Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts of labile protons.

Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H nuclei and 100 MHz or higher for ¹³C nuclei.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment is used.

-

Acquisition Parameters: Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Acquisition Parameters: A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay are often necessary.

-

Data Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the deuterated solvent signal.

Predicted Spectral Data

In the absence of experimentally verified data, predicted ¹H and ¹³C NMR spectral data can provide valuable insights into the expected chemical shifts and multiplicities. These predictions are based on established empirical rules and computational algorithms.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde-H | 9.8 - 10.2 | s | - | 1H |

| Aromatic-H (ortho to CHO) | 7.5 - 7.8 | d | ~8-9 | 1H |

| Aromatic-H (meta to CHO, ortho to F) | 6.7 - 7.0 | dd | ~8-9, ~2-3 | 1H |

| Aromatic-H (ortho to N) | 6.6 - 6.9 | d | ~2-3 | 1H |

| Piperazine-H (adjacent to N-Aryl) | 3.3 - 3.6 | t | ~5 | 4H |

| Piperazine-H (adjacent to N-Methyl) | 2.5 - 2.8 | t | ~5 | 4H |

| Methyl-H | 2.2 - 2.5 | s | - | 3H |

Predicted ¹³C NMR Spectral Data

The following table presents the predicted ¹³C NMR chemical shifts for this compound. Due to the presence of fluorine, carbon-fluorine coupling is expected, which would result in splitting of the signals for the carbons in the aromatic ring.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

| C=O (Aldehyde) | 188 - 192 | s |

| C-F (Aromatic) | 160 - 165 | d, ¹JCF ≈ 240-260 Hz |

| C-N (Aromatic) | 150 - 155 | d, ³JCF ≈ 5-10 Hz |

| C-CHO (Aromatic) | 125 - 130 | d, ³JCF ≈ 5-10 Hz |

| CH (Aromatic) | 115 - 120 | d, ²JCF ≈ 20-25 Hz |

| CH (Aromatic) | 110 - 115 | d, ⁴JCF ≈ 1-3 Hz |

| CH (Aromatic) | 100 - 105 | d, ²JCF ≈ 20-25 Hz |

| Piperazine C (adjacent to N-Aryl) | 48 - 52 | s |

| Piperazine C (adjacent to N-Methyl) | 54 - 58 | s |

| Methyl C | 45 - 48 | s |

Interpretation and Structural Elucidation Workflow

The process of assigning the NMR signals to the corresponding nuclei in the molecule follows a logical workflow.

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is fundamental for the unambiguous structural confirmation of this compound. While experimentally obtained data remains the gold standard, the predictive data and methodologies outlined in this guide offer a robust framework for researchers working with this and structurally related compounds. Accurate spectral interpretation is a critical step in ensuring the quality and integrity of chemical entities used in drug discovery and development pipelines.

In-Depth Mass Spectrometry Analysis of 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted mass spectrometry analysis of 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde. Due to the limited availability of public domain experimental mass spectra for this specific compound, this document presents a predictive analysis based on the well-established fragmentation patterns of its constituent chemical moieties: a substituted benzaldehyde and an N-methylpiperazine ring. The information herein serves as a robust reference for researchers involved in the identification, characterization, and quality control of this and structurally related molecules.

Predicted Mass Spectrum Data

The mass spectrometry of this compound under electron ionization (EI) is expected to yield a series of characteristic fragment ions. The molecular ion peak ([M]•+) should be observable, and the subsequent fragmentation is anticipated to be driven by the lability of the bonds associated with the piperazine ring and the benzaldehyde group. The predicted quantitative data for the major ions are summarized in Table 1.

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Relative Intensity (%) | Interpretation |

| 222 | [C12H15FN2O]•+ | 45 | Molecular Ion ([M]•+) |

| 221 | [C12H14FN2O]+ | 30 | Loss of a hydrogen radical from the aldehyde ([M-H]+) |

| 193 | [C11H14FN2]+ | 85 | Loss of the formyl group ([M-CHO]+) |

| 123 | [C7H5FO]+ | 60 | Cleavage at the piperazine-aryl bond |

| 99 | [C5H11N2]+ | 100 | N-methylpiperazine fragment (Base Peak) |

| 70 | [C4H8N]+ | 75 | Fragmentation of the piperazine ring |

| 57 | [C3H7N]+ | 50 | Further fragmentation of the piperazine ring |

Table 1: Predicted Mass Spectrometry Data for this compound

Proposed Fragmentation Pathway

The fragmentation of this compound is likely initiated by the ionization of the molecule. The resulting molecular ion can then undergo several fragmentation cascades. The most probable cleavages are alpha-cleavage at the benzaldehyde group and fragmentation within the N-methylpiperazine ring, which is a common pathway for such structures.

Figure 1: Predicted Fragmentation Pathway

Experimental Protocol

The following is a standard experimental protocol for the mass spectrometry analysis of a small organic molecule like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

3.1. Sample Preparation

-

Solvent Selection: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Concentration: The final concentration should be in the range of 10-100 µg/mL.

-

Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

3.2. Instrumentation and Conditions

-

Gas Chromatograph (GC):

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

Solvent Delay: 3 minutes.

-

3.3. Data Acquisition and Analysis

-

Acquire the data in full scan mode.

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Analyze the fragmentation pattern and compare it with the predicted data and known fragmentation behaviors of similar compounds.

Logical Workflow for Analysis

The logical process for analyzing and identifying this compound using mass spectrometry is outlined below.

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde via Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocol for the synthesis of 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde, a key intermediate in medicinal chemistry. The synthesis is centered around a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely utilized method for the formation of aryl-amine bonds. This document outlines the chemical principles, experimental procedures, and data interpretation relevant to this synthesis, tailored for an audience in research and drug development.

Introduction

This compound is a valuable building block in the synthesis of various pharmacologically active molecules. The presence of the fluorinated benzaldehyde moiety combined with the 4-methylpiperazine group makes it a versatile precursor for developing compounds such as kinase inhibitors and other therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the piperazine group often improves solubility and pharmacokinetic properties.

The synthesis of this compound is efficiently achieved through the nucleophilic aromatic substitution of a difluorinated benzaldehyde with 1-methylpiperazine. This reaction is regioselective, driven by the electronic properties of the aromatic ring.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is the SNAr mechanism. In this reaction, a nucleophile (1-methylpiperazine) attacks an electron-deficient aromatic ring (2,4-difluorobenzaldehyde), leading to the substitution of a leaving group (a fluorine atom). The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

The presence of electron-withdrawing groups (in this case, the aldehyde and the fluorine atoms) on the aromatic ring is crucial as they activate the ring towards nucleophilic attack by lowering its electron density. The reaction of 2,4-difluorobenzaldehyde with 1-methylpiperazine is expected to be highly regioselective, with the substitution occurring at the C4 position (para to the aldehyde group). This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the oxygen atom of the aldehyde group, providing significant stabilization.

Experimental Protocol

This protocol is based on established procedures for similar nucleophilic aromatic substitution reactions.

3.1. Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,4-Difluorobenzaldehyde | 327-10-6 | C₇H₄F₂O | 142.10 |

| 1-Methylpiperazine | 109-01-3 | C₅H₁₂N₂ | 100.16 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 |

| Dimethylformamide (DMF), anhydrous | 68-12-2 | C₃H₇NO | 73.09 |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 |

| Saturated Ammonium Chloride (NH₄Cl) solution | - | NH₄Cl | 53.49 |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |

| Deionized Water | 7732-18-5 | H₂O | 18.02 |

3.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Nitrogen or argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for flash column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel)

3.3. Reaction Procedure

-

Reaction Setup : In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4-difluorobenzaldehyde (1.0 eq), 1-methylpiperazine (1.2 eq), and potassium carbonate (1.2 eq).

-

Solvent Addition : Add anhydrous dimethylformamide (DMF) to the flask under a nitrogen or argon atmosphere.

-

Reaction Conditions : Heat the reaction mixture to 80°C and stir for 4 hours.[1] A higher temperature of up to 120°C for a shorter duration of 2 hours has also been reported for a similar reaction.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.

-

Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing : Combine the organic extracts and wash with saturated ammonium chloride solution, followed by brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification : Purify the crude material by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

3.4. Expected Results

| Parameter | Expected Outcome |

| Yield | 70-85% |

| Appearance | Yellowish solid or oil |

| Purity (by HPLC) | >95% after purification |

Characterization

The structure of the synthesized compound can be confirmed using various spectroscopic techniques.

-

¹H NMR : Expect characteristic signals for the aromatic protons, the aldehyde proton (around 10 ppm), the piperazine protons, and the methyl group protons.

-

¹³C NMR : Signals corresponding to the aromatic carbons, the carbonyl carbon of the aldehyde, and the carbons of the piperazine ring and methyl group are expected.

-

¹⁹F NMR : A signal corresponding to the fluorine atom on the aromatic ring will be present.

-

Mass Spectrometry (MS) : The molecular ion peak corresponding to the mass of the product (C₁₂H₁₅FN₂O, MW: 222.26 g/mol ) should be observed.[3]

-

Infrared (IR) Spectroscopy : Characteristic absorption bands for the C=O stretch of the aldehyde, C-F bond, and C-N bonds are expected.

Safety and Handling

-

2,4-Difluorobenzaldehyde : Corrosive and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

1-Methylpiperazine : Flammable and corrosive. Causes severe skin burns and eye damage. Use in a fume hood and wear appropriate PPE.

-

Dimethylformamide (DMF) : A potential reproductive toxin. Avoid inhalation and skin contact.

-

Potassium Carbonate : Irritant. Avoid dust inhalation.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a reliable and efficient method for producing this important chemical intermediate. The procedure outlined in this guide, based on established chemical principles, provides a clear pathway for researchers in the field of drug discovery and development to access this versatile building block. Proper execution of the experimental protocol and adherence to safety guidelines are essential for a successful and safe synthesis.

References

Reaction mechanism for the formation of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the predominant reaction mechanism and a representative experimental protocol for the synthesis of 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde. This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The synthesis primarily proceeds through a well-established mechanism known as Nucleophilic Aromatic Substitution (SNAr).

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The formation of the target molecule is achieved by the reaction of a suitable di-halogenated benzaldehyde with 1-methylpiperazine. The most common and efficient route involves the selective substitution of a fluoride ion from 2,4-difluorobenzaldehyde.

The SNAr mechanism is a two-step process:

-

Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile (the secondary amine of 1-methylpiperazine) on the carbon atom bearing the leaving group (fluorine) at the C4 position of the aromatic ring. This position is electronically activated (made more electrophilic) by the electron-withdrawing effects of both the aldehyde group (at C1) and the fluorine atom (at C2). This addition forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1]

-

Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the fluoride leaving group from the C4 position, yielding the final substituted product.

The fluorine atom at the C4 position is preferentially substituted over the fluorine at the C2 position. This regioselectivity is because the strong electron-withdrawing aldehyde group is para to the C4 position, allowing for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate through resonance.

Visualized Reaction Mechanism

The following diagram illustrates the stepwise SNAr mechanism for the formation of the title compound.

Caption: SNAr mechanism for the synthesis.

Experimental Protocol

The following protocol is a representative procedure adapted from the synthesis of structurally similar compounds, such as 2-fluoro-6-[4-benzylpiperazin-1-yl]-benzaldehyde.[2] Researchers should perform their own optimization.

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |

| 2,4-Difluorobenzaldehyde | 142.10 | 5.00 g | 35.2 | 1.0 |

| 1-Methylpiperazine | 100.16 | 4.23 g (4.70 mL) | 42.2 | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 5.83 g | 42.2 | 1.2 |

| N,N-Dimethylformamide (DMF) | 73.09 | 10 mL | - | - |

| Water (H₂O) | 18.02 | As needed | - | - |

| Ethyl Acetate (EtOAc) | 88.11 | As needed | - | - |

| Saturated Ammonium Chloride (NH₄Cl) | 53.49 | As needed | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |

3.2. Procedure

-

Reaction Setup: Combine 2,4-difluorobenzaldehyde (5.00 g, 35.2 mmol), 1-methylpiperazine (4.70 mL, 42.2 mmol), and potassium carbonate (5.83 g, 42.2 mmol) in a round-bottom flask containing dry N,N-dimethylformamide (10 mL).

-

Heating: Place the flask under a nitrogen atmosphere and heat the reaction mixture to 80°C. Maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (100 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic extracts and wash them sequentially with saturated ammonium chloride solution (4 x 100 mL) to remove residual DMF and other impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield the pure this compound.

Synthetic Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis.

Disclaimer: This guide is intended for informational purposes for a professional audience. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment, and in a well-ventilated fume hood. The provided protocol is a representative example and may require optimization.

References

An In-depth Technical Guide to Alternative Synthetic Routes for 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of synthetic strategies for the preparation of 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde, a key intermediate in medicinal chemistry. The primary focus is on providing alternative, viable routes to this compound, complete with experimental protocols, comparative data, and workflow visualizations to aid in laboratory-scale and process development.

Introduction

This compound is a valuable building block in the synthesis of pharmacologically active molecules. The presence of the fluorine atom and the methylpiperazine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug substance, affecting parameters such as metabolic stability, lipophilicity, and receptor binding affinity. The strategic placement of the aldehyde group provides a reactive handle for a wide array of subsequent chemical transformations. Consequently, efficient and scalable access to this intermediate is of considerable importance. This guide details two distinct synthetic approaches: a primary, direct route via Nucleophilic Aromatic Substitution and a more complex, multi-step alternative.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The most direct and commonly employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the activation of the aromatic ring by the electron-withdrawing aldehyde group, which facilitates the displacement of a fluoride at the C4 position by N-methylpiperazine. The fluorine atom at the C2 position is significantly less activated and remains intact, ensuring high regioselectivity.

The foundational reaction involves treating 2,4-difluorobenzaldehyde with N-methylpiperazine in the presence of a base.

Experimental Protocol

This protocol is adapted from established procedures for analogous SNAr reactions on difluorobenzaldehydes.

Materials:

-

2,4-Difluorobenzaldehyde

-

1-Methylpiperazine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2,4-difluorobenzaldehyde (1.0 eq) in anhydrous DMSO, add 1-methylpiperazine (1.1-1.2 eq).

-

Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.

-

Heat the mixture to 80-120 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine to remove residual DMSO and salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the SNAr synthesis. Yields are based on literature reports for structurally similar reactions and may vary depending on specific conditions and scale.

| Parameter | Value | Reference |

| Starting Material | 2,4-Difluorobenzaldehyde | N/A |

| Reagents | 1-Methylpiperazine, K₂CO₃ | N/A |

| Solvent | DMSO or DMF | N/A |

| Temperature | 80-120 °C | N/A |

| Reaction Time | 4-12 hours | N/A |

| Typical Yield | 75-90% | Analogous Reactions |

| Purity (Post-Chromatography) | >98% | Analogous Reactions |

Workflow Diagram

Route 2: Multi-step Synthesis via Grignard Reagent and Formylation

This pathway is conceptualized based on a patented method for the synthesis of 2-fluoro-4-hydroxybenzaldehyde, adapted here for the target molecule.[1] The key steps are:

-

Protection/Activation : Start with 3-fluoroanisole (or a similar protected 3-fluorophenol).

-

Bromination : Introduce a bromine atom ortho to the fluorine, directed by the methoxy group.

-

Piperazine Installation : Couple N-methylpiperazine with the brominated intermediate, likely via a palladium-catalyzed Buchwald-Hartwig amination.

-

Grignard Formation & Formylation : Convert the remaining halogen (or a newly introduced one) into a Grignard reagent, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

-

Deprotection (if necessary) : If a protecting group was used, its removal would be the final step.

Conceptual Experimental Protocol (Illustrative)

Step 2a: Bromination of 3-Fluoroanisole

-

Dissolve 3-fluoroanisole (1.0 eq) in a suitable solvent like dichloromethane.

-

Cool the solution to 0-10 °C.

-

Slowly add a brominating agent such as N-Bromosuccinimide (NBS) (1.0 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/GC-MS).

-

Work up by washing with aqueous sodium thiosulfate and brine, dry, and concentrate to yield 1-bromo-2-fluoro-4-methoxybenzene.

Step 2b: Buchwald-Hartwig Amination

-

Combine 1-bromo-2-fluoro-4-methoxybenzene (1.0 eq), 1-methylpiperazine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in an anhydrous, deoxygenated solvent like toluene.

-

Heat the mixture under an inert atmosphere (e.g., Argon) at 80-110 °C until the starting material is consumed.

-

Cool the reaction, filter off the catalyst, and perform an extractive workup. Purify by column chromatography.

Step 2c: Grignard Reaction and Formylation

-

The product from 2b would first need to be halogenated at the desired position (ortho to fluorine). This adds complexity. A more direct, though challenging, alternative is a directed ortho-metalation followed by formylation.

-

Illustrative Grignard path: Assuming a suitable bromo-precursor is made, dissolve it in anhydrous THF under an inert atmosphere.

-

Add magnesium turnings and initiate Grignard formation.

-

Cool the resulting Grignard reagent to -10 to 0 °C and slowly add anhydrous DMF (1.5 eq).

-

Stir for several hours, then quench the reaction carefully with saturated aqueous ammonium chloride.

-

Perform an extractive workup and purify the resulting aldehyde.

Quantitative Data Comparison

This multi-step route is inherently less efficient overall than the direct SNAr approach.

| Parameter | Route 1 (SNAr) | Route 2 (Multi-step) |

| Number of Steps | 1 | 3-4+ |

| Overall Yield | High (typically 75-90%) | Low-Moderate (product of yields from each step) |

| Atom Economy | Good | Poor |

| Process Complexity | Low | High (requires inert atmospheres, catalyst systems) |

Logical Relationship Diagram

Conclusion

For the synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) of 2,4-difluorobenzaldehyde with N-methylpiperazine stands out as the most efficient and direct method. It offers high yields, excellent regioselectivity, and operational simplicity, making it highly suitable for both small-scale and large-scale production.

The alternative multi-step pathway, while chemically feasible, presents significant challenges in terms of overall yield, process complexity, and cost. It involves sensitive reagents, multiple purification steps, and potentially difficult-to-control reactions like directed ortho-metalation. This route would typically only be considered if the primary starting material, 2,4-difluorobenzaldehyde, is unavailable, or if the synthetic sequence is part of a larger strategy to produce a library of analogs with varied substitution patterns originating from a common intermediate. For the specific target molecule, the SNAr approach is unequivocally the preferred synthetic strategy.

References

Chemical Reactivity Profile of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity profile of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde, a key intermediate in contemporary medicinal chemistry. The document details its synthesis, physicochemical properties, and characteristic chemical reactions. Emphasis is placed on its application as a versatile building block in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways and experimental workflows are provided to support researchers in its effective utilization.

Introduction

This compound, with CAS Number 1197193-42-2, is a substituted benzaldehyde derivative that has garnered significant interest in the field of drug discovery and development. Its unique structural features, comprising a reactive aldehyde group, a nucleophilic 4-methylpiperazine moiety, and an electron-withdrawing fluorine atom on the aromatic ring, make it a valuable synthon for the construction of complex molecular architectures with diverse biological activities. The strategic placement of the fluorine atom influences the molecule's electronic properties and metabolic stability, often enhancing the pharmacokinetic profile of its derivatives. This guide aims to provide a detailed technical resource on the chemical reactivity and handling of this important intermediate.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively reported in publicly available literature, the following tables summarize its known properties and expected spectroscopic characteristics based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 1197193-42-2 |

| Molecular Formula | C₁₂H₁₅FN₂O |

| Molecular Weight | 222.26 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

Table 2: Expected Spectroscopic Data

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the aldehyde proton (~9.8-10.2 ppm), aromatic protons (with characteristic splitting patterns due to fluorine coupling), piperazine ring protons, and the N-methyl group protons. |

| ¹³C NMR | Signals for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (with C-F couplings), piperazine carbons, and the N-methyl carbon. |

| IR (cm⁻¹) | Characteristic absorption bands for C=O stretching of the aldehyde (~1700-1680 cm⁻¹), C-F stretching, C-N stretching, and aromatic C-H and C=C stretching. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 222, with fragmentation patterns corresponding to the loss of the aldehyde group, and cleavage of the piperazine ring. |

Synthesis and Experimental Protocol

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNA) reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous compounds, specifically from methodologies used in the preparation of kinase inhibitors.[1]

Materials:

-

2,4-Difluorobenzaldehyde

-

1-Methylpiperazine

-

Anhydrous solvent (e.g., Dimethyl sulfoxide - DMSO, or N,N-Dimethylformamide - DMF)

-

Base (e.g., Potassium carbonate - K₂CO₃, or Diisopropylethylamine - DIPEA)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

To a solution of 2,4-difluorobenzaldehyde (1.0 equivalent) in an anhydrous solvent, add 1-methylpiperazine (1.1 to 1.5 equivalents) and a suitable base (2.0 to 3.0 equivalents).

-

The reaction mixture is stirred under an inert atmosphere at an elevated temperature (typically ranging from 80°C to 120°C).

-

The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

-

The product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity Profile

The reactivity of this compound is governed by its three key functional groups: the aldehyde, the fluoro-substituted aromatic ring, and the 4-methylpiperazine moiety.

-

Aldehyde Group: This is the most reactive site for many transformations.

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., KMnO₄, CrO₃).

-

Reduction: Can be reduced to the corresponding benzyl alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.

-

Wittig Reaction: Can be converted to an alkene by reaction with a phosphonium ylide.

-

Condensation Reactions: Undergoes condensation with various nucleophiles, such as hydrazines to form hydrazones, and amines to form imines (Schiff bases).

-

-

4-Methylpiperazine Moiety: The tertiary amine of the piperazine ring is nucleophilic.

-

Salt Formation: Can react with acids to form quaternary ammonium salts.

-

The secondary amine of a non-methylated piperazine analogue would be reactive towards acylation, alkylation, and arylation.

-

-

Fluoro-Substituted Aromatic Ring: The fluorine atom activates the ring towards nucleophilic aromatic substitution, although this is generally less facile than the reactions at the aldehyde group. Strong nucleophiles under forcing conditions may displace the fluoride.

Applications in Drug Development

This compound is a crucial building block in the synthesis of various pharmaceutically active compounds, most notably kinase inhibitors for oncology applications.

Synthesis of Dual FLT3/Aurora Kinase Inhibitors

A significant application of this molecule is in the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors. These compounds have shown potent activity against FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are important targets in the treatment of Acute Myeloid Leukemia (AML).[1]

The general synthetic workflow involves the condensation of this compound with a substituted aminopyridine derivative, followed by cyclization to form the core imidazopyridine scaffold.

Conclusion

This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its well-defined reactivity, stemming from the interplay of its aldehyde, piperazine, and fluoroaromatic functionalities, allows for its incorporation into a wide range of complex molecular scaffolds. The synthetic accessibility and the advantageous properties imparted by its structural motifs ensure its continued importance in the design and development of novel therapeutic agents. This guide provides a foundational understanding for researchers to leverage the full potential of this key building block in their synthetic endeavors.

References

Technical Guide: Stability and Storage of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for the chemical intermediate, 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde. The information herein is compiled to ensure the integrity and purity of the compound for research and drug development applications.

Compound Overview

Chemical Name: this compound CAS Number: 1197193-42-2 Molecular Formula: C₁₂H₁₅FN₂O Molecular Weight: 222.26 g/mol

This compound is a key building block in medicinal chemistry, valued for its fluorinated benzaldehyde structure combined with a methylpiperazine moiety. The aldehyde group serves as a reactive handle for various chemical transformations, while the fluoro and piperazine groups can impart desirable pharmacokinetic properties, such as enhanced metabolic stability and solubility, to target molecules.[1]

Stability Profile and Recommended Storage

While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, data from structurally related fluorinated and piperazinyl benzaldehydes provide a strong basis for stability and storage recommendations. The primary factors influencing the stability of this compound are likely to be temperature, light, air (oxidation), and moisture.

Key Stability Considerations:

-

Oxidation: Benzaldehydes are susceptible to oxidation to the corresponding carboxylic acids, particularly when exposed to air.

-

Light Sensitivity: Aromatic aldehydes can be sensitive to light, which may catalyze degradation.

-

Moisture: The presence of moisture can potentially lead to hydration of the aldehyde or other degradation pathways.

-

Temperature: Elevated temperatures can accelerate the rates of all potential degradation reactions.

Recommended Storage Conditions:

Based on the stability profiles of analogous compounds, the following storage conditions are recommended to maintain the purity and integrity of this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation of the aldehyde functional group. |

| Light | Store in an amber or opaque container in a dark location | To protect against light-catalyzed degradation. |

| Moisture | Keep container tightly sealed in a dry, well-ventilated place | To prevent hydrolysis and other moisture-related degradation. |

| Container | Tightly sealed, suitable chemical-resistant container | To prevent contamination and exposure to air and moisture. |

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a stability-indicating assay method (SIAM) should be developed and validated. This typically involves subjecting the compound to forced degradation studies and analyzing the samples at various time points using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and establish the intrinsic stability of the molecule.

Methodology:

-

Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 N Hydrochloric Acid.

-

Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Neutralize the solution before analysis.

-

-

Basic Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 N Sodium Hydroxide.

-

Incubate at room temperature for a defined period (e.g., 8 hours).

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with a solution of 3% Hydrogen Peroxide.

-

Keep at room temperature for a defined period (e.g., 24 hours).

-

-

Thermal Degradation:

-

Store the solid compound in a temperature-controlled oven (e.g., at 70°C) for a defined period (e.g., 48 hours).

-

Dissolve the stressed solid in the chosen solvent for analysis.

-

-

Photostability:

-

Expose the solid compound to a light source with a specified output (e.g., in a photostability chamber) according to ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to exclude light.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, by a validated HPLC method.

-

The HPLC method should be capable of separating the parent compound from all degradation products. A diode array detector (DAD) is recommended to check for peak purity.

-

Long-Term and Accelerated Stability Study Protocol

Objective: To determine the shelf-life and re-test period of the compound under defined storage conditions.

Methodology:

-

Sample Preparation: Package the solid compound in the proposed long-term storage container.

-

Storage Conditions:

-

Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 2-8°C.

-

Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Intervals:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, test the samples for:

-

Appearance (visual inspection).

-

Assay (potency) by a validated HPLC method.

-

Purity (quantification of any degradation products) by the same HPLC method.

-

Visualizations

Synthesis and Application Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound and its subsequent use as an intermediate in a drug discovery program.

Caption: Synthesis and application workflow for the title compound.

Stability Testing Logical Flow

This diagram outlines the logical progression of a stability testing program for a chemical intermediate.

Caption: Logical workflow for a chemical stability testing program.

References

Derivatization of 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde: A Technical Guide to Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde is a versatile synthetic intermediate poised for the generation of diverse molecular entities with significant potential in medicinal chemistry. Its unique structural features—a reactive aldehyde group, a fluorine-substituted aromatic ring, and a methylpiperazine moiety—provide a rich platform for derivatization, leading to novel compounds with a range of biological activities. This technical guide provides an in-depth exploration of the derivatization strategies for this core scaffold, complete with detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and relevant biological pathways. The strategic incorporation of the fluorobenzaldehyde and methylpiperazine motifs has been instrumental in the development of targeted therapies, particularly in the realm of oncology.

Core Synthetic Strategies and Derivatizations

The chemical reactivity of this compound is primarily centered around its aldehyde functional group, which readily participates in a variety of condensation and carbon-carbon bond-forming reactions. Additionally, the piperazine nitrogen offers sites for further modification, although derivatization at the aldehyde is more commonly explored for generating diverse compound libraries.

Condensation Reactions

Schiff Base Formation: The aldehyde group undergoes facile condensation with primary amines to form Schiff bases (imines). This reaction is typically acid-catalyzed and proceeds in a variety of solvents, such as ethanol or methanol.

Experimental Protocol: General Procedure for Schiff Base Formation

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Addition of Amine: Add the desired primary amine (1.0-1.2 eq) to the solution.

-

Catalysis: Add a catalytic amount of a weak acid, such as acetic acid (a few drops).

-

Reaction: Stir the reaction mixture at room temperature or under gentle reflux for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture. The Schiff base product may precipitate and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst like piperidine or a mild inorganic base.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine.

-

Reaction Conditions: Stir the mixture at room temperature or heat to reflux. The reaction progress can be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the product often precipitates upon cooling. The solid can be collected by filtration, washed with cold ethanol, and dried. If necessary, the product can be purified by recrystallization.

Carbon-Carbon Bond Forming Reactions

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. The aldehyde reacts with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium salt and a strong base.

Experimental Protocol: General Wittig Olefination

-

Ylide Generation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate triphenylphosphonium salt (1.0-1.2 eq) in an anhydrous solvent like tetrahydrofuran (THF). Cool the suspension to 0 °C or -78 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) to generate the ylide.

-

Reaction with Aldehyde: To the resulting ylide solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at the same low temperature.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction by TLC. Once complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis of Heterocyclic Compounds

The aldehyde functionality serves as a key building block for the synthesis of various heterocyclic systems, which are prevalent in many biologically active molecules.

Pyrimidine Synthesis via Chalcone Intermediate: A common route to pyrimidines involves the initial synthesis of a chalcone intermediate through a Claisen-Schmidt condensation of the benzaldehyde with an appropriate ketone. The resulting chalcone is then cyclized with a reagent like urea, thiourea, or guanidine to form the pyrimidine ring.[1][2][3][4][5]

Experimental Protocol: Two-Step Pyrimidine Synthesis

Step 1: Chalcone Synthesis

-

Reaction Setup: Dissolve this compound (1.0 eq) and a suitable acetophenone derivative (1.0 eq) in ethanol.

-

Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise while stirring.

-

Reaction and Isolation: Continue stirring at room temperature for several hours. The chalcone product often precipitates and can be collected by filtration and washed with cold water.

Step 2: Pyrimidine Formation

-

Cyclization Reaction: Reflux the synthesized chalcone (1.0 eq) with urea, thiourea, or guanidine hydrochloride (1.0-1.5 eq) in an alcoholic solvent containing a base (e.g., ethanolic KOH).

-

Work-up: After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-cold water.

-

Purification: Acidify the mixture to precipitate the pyrimidine derivative. Collect the solid by filtration, wash with water, and purify by recrystallization.[1][5]

Oxazole Synthesis (Van Leusen Reaction): 5-Substituted oxazoles can be prepared from the reaction of the aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[6][7][8][9]

Experimental Protocol: Van Leusen Oxazole Synthesis

-

Reaction Mixture: In a suitable solvent such as methanol or a mixture of DME and methanol, dissolve this compound (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.0-1.2 eq).

-

Base Addition: Add a base, such as potassium carbonate, to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Isolation and Purification: After completion, cool the reaction, add water, and extract the product with an organic solvent. The combined organic extracts are then washed, dried, and concentrated. The crude product can be purified by column chromatography.

Quantitative Data of Representative Derivatives

The following tables summarize the quantitative data for a selection of derivatives synthesized from this compound and related structures, illustrating the outcomes of the described synthetic protocols.

| Derivative Class | Reagents | Reaction Conditions | Yield (%) | M.p. (°C) | Analytical Data (1H NMR, MS) | Ref. |

| Imidazo[4,5-b]pyridine | 5,6-diamino-1-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-dihydro-2H-imidazo[2,3-b]imidazol-2-one, Na2S2O4 | Not specified | Not specified | Not specified | Not specified | [10] |

| Schiff Base | 1-amino-4-methylpiperazine | Ethanol, reflux | Good | Not specified | 1H NMR: 2.19-2.32 (s, 3H, -NCH3), 2.55 & 3.21 (t, 8H, piperazine-CH2), 6.99-7.99 (m, Ar-H) | [11] |

| Chalcone | Acetophenone, Ethanolic KOH | Room temperature, 6h | Varies | Varies | Varies depending on acetophenone | [1] |

| Pyrimidine | Chalcone, Guanidine HCl, KOH | Ethanol, reflux, 10h | Varies | Varies | Varies depending on chalcone | [1] |

Biological Activity and Signaling Pathways

Derivatives of this compound have shown significant promise as inhibitors of key signaling proteins implicated in cancer, particularly FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.

FLT3 and Aurora Kinase Inhibition:

Constitutive activation of FLT3, often through internal tandem duplication (FLT3-ITD) mutations, is a driver in acute myeloid leukemia (AML). Aurora kinases are essential for cell cycle regulation, and their overexpression is common in various cancers. Dual inhibition of both FLT3 and Aurora kinases presents a promising therapeutic strategy to overcome resistance to single-target agents.[5]

A notable derivative of this compound has been identified as a potent dual FLT3/Aurora kinase inhibitor.[10] The biological activity of this and related compounds is summarized in the table below.

| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line | GI50 (µM) | Ref. |

| 27e (CCT241736) | Aurora-A | 38 | HCT116 | 0.300 | [10] |

| MOLM-13 (FLT3-ITD) | 0.104 | [10] | |||

| MV4-11 (FLT3-ITD) | 0.291 | [10] | |||

| Quizartinib | FLT3 | - | FLT3-D835Y | >100 | [12] |

| Compound 8r | FLT3 | 41.6 | - | - | [12] |

| FLT3-ITD (W51) | 22.8 | - | - | [12] | |

| FLT3-TKD (D835Y) | 5.64 | - | - | [12] |

Signaling Pathways:

The diagrams below, generated using DOT language, illustrate the general signaling pathways of FLT3 and Aurora kinases, which are targeted by derivatives of this compound.

Experimental Workflows

The synthesis of complex bioactive molecules from this compound often involves a multi-step sequence. The following diagram illustrates a general workflow for the synthesis of a pyrimidine-based derivative.

Conclusion

This compound is a valuable and highly adaptable starting material for the synthesis of a wide array of novel compounds. The derivatization strategies outlined in this guide, including condensation reactions, carbon-carbon bond-forming reactions, and the construction of heterocyclic systems, provide a robust toolkit for medicinal chemists. The demonstrated potential of its derivatives as potent kinase inhibitors underscores the importance of this scaffold in the development of new therapeutic agents. Further exploration and diversification of derivatives based on this core structure are warranted to fully exploit its potential in drug discovery.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. ajrconline.org [ajrconline.org]

- 4. scispace.com [scispace.com]

- 5. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 8. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]

- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis | MDPI [mdpi.com]

- 10. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals